molecular formula C16H16ClN3O4 B11027475 methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate

methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate

Cat. No.: B11027475
M. Wt: 349.77 g/mol
InChI Key: QOUDRAAYNOWRHG-UHFFFAOYSA-N
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Description

Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a chlorophenyl group and an acetyl-beta-alaninate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorinated aromatic compounds.

    Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Formation of Beta-Alaninate Moiety: The beta-alaninate moiety is introduced through a condensation reaction with beta-alanine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated compounds or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs.

Scientific Research Applications

Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)propanoate: Shares the chlorophenyl group but differs in the rest of the structure.

    Methyl N-{[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-L-alaninate: Similar pyridazinone ring but with a different substituent.

Uniqueness

Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16ClN3O4

Molecular Weight

349.77 g/mol

IUPAC Name

methyl 3-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate

InChI

InChI=1S/C16H16ClN3O4/c1-24-16(23)8-9-18-14(21)10-20-15(22)7-6-13(19-20)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,21)

InChI Key

QOUDRAAYNOWRHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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